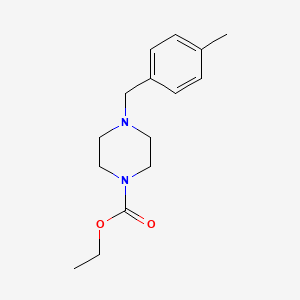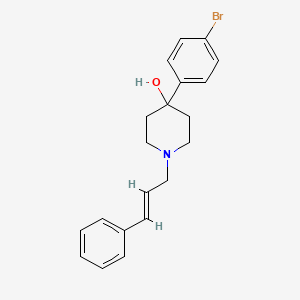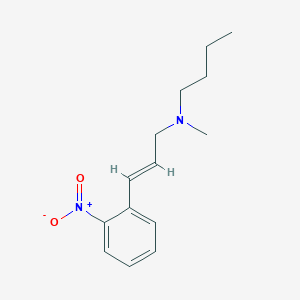
ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate, also known as MBZP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been found to have stimulant effects on the central nervous system and has been investigated for its potential use as a medication for various neurological disorders.
Mécanisme D'action
Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for cognitive functions such as attention, memory, and decision making. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have an affinity for serotonin receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have stimulant effects on the central nervous system, which can improve cognitive function and increase alertness. It has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have anxiolytic effects, which may be due to its affinity for serotonin receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate in lab experiments is its ability to increase cognitive function and alertness, which can improve performance in cognitive tasks. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have anxiolytic effects, which can be useful in studying anxiety-related behaviors. However, one limitation of using ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate in lab experiments is its potential for abuse and dependence, which may limit its use in human studies.
Orientations Futures
There are several future directions for research on ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate. One direction is to investigate its potential use as a medication for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate use and its potential for abuse and dependence. Finally, more research is needed to understand the mechanism of action of ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate and its effects on neurotransmitter systems in the brain.
Applications De Recherche Scientifique
Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been studied for its potential use as a medication for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been found to have stimulant effects on the central nervous system, which can improve cognitive function and increase alertness. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been investigated for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
ethyl 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-16(9-11-17)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUAQCJJHFPXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-p-tolylmethyl-1-piperazinecarboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(dimethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B3852139.png)
![1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852147.png)
![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3852166.png)
![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)

![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
